2-oxo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a 2H-chromene core substituted at the 3-position with a bis-alkylated carboxamide group. The compound is structurally characterized by two distinct N-substituents:
- 3,4,5-Trimethoxybenzyl group: Aromatic and electron-rich due to methoxy substituents, commonly associated with enhanced binding affinity in medicinal compounds (e.g., kinase inhibitors) .
- Tetrahydrofuran-2-ylmethyl group: A cyclic ether moiety that improves solubility and bioavailability by introducing polar oxygen atoms .
The molecular formula is estimated as C₂₅H₂₇NO₇ (molecular weight ≈ 469.5 g/mol), derived from its parent compound, 2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide (C₂₀H₁₉NO₆, MW = 369.4 g/mol), with the addition of a tetrahydrofuran-2-ylmethyl group (C₅H₉O) .
Properties
Molecular Formula |
C25H27NO7 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C25H27NO7/c1-29-21-11-16(12-22(30-2)23(21)31-3)14-26(15-18-8-6-10-32-18)24(27)19-13-17-7-4-5-9-20(17)33-25(19)28/h4-5,7,9,11-13,18H,6,8,10,14-15H2,1-3H3 |
InChI Key |
BNGDDGHVWDHMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Observations:
Core Structure: The target compound and its parent share a 2H-chromene core, whereas analogs like Compound 5a feature a larger benzo[f]chromene system. The benzo[f]chromene derivatives exhibit extended π-conjugation, which may enhance UV absorption and π-π stacking interactions .
Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound introduces polar oxygen atoms, likely improving aqueous solubility compared to the parent compound (C₂₀H₁₉NO₆) .
Synthetic Routes: The parent compound (C₂₀H₁₉NO₆) is synthesized via carboxamide coupling using thionyl chloride to generate the acid chloride intermediate, followed by reaction with 3,4,5-trimethoxybenzylamine . The target compound likely requires sequential N-alkylation or a mixed-amine coupling strategy to introduce both substituents, which may present challenges in regioselectivity and yield optimization.
Q & A
Q. How can researchers validate off-target effects observed in phenotypic assays?
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